molecular formula C22H18ClN3O3 B4991315 N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide

N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B4991315
M. Wt: 407.8 g/mol
InChI Key: TYJIFIXXDDNTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro-substituted phenyl ring, an oxazolo-pyridine moiety, and an ethylphenoxy acetamide group, which collectively contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the oxazolo-pyridine intermediate, which is then coupled with the chloro-substituted phenyl ring through a series of nucleophilic substitution reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-furamide: Shares a similar oxazolo-pyridine core but differs in the substituent groups.

    N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-methylphenoxy)acetamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-2-14-5-8-16(9-6-14)28-13-20(27)25-15-7-10-18(23)17(12-15)22-26-21-19(29-22)4-3-11-24-21/h3-12H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJIFIXXDDNTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.